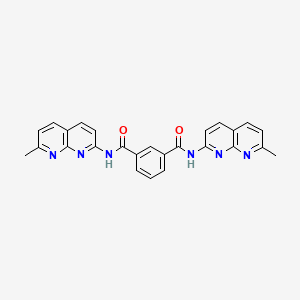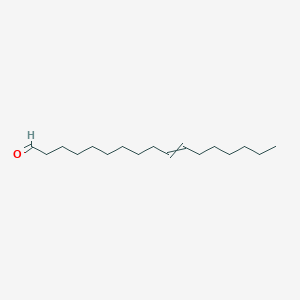
Heptadec-10-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadec-10-enal is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond at the 10th position and an aldehyde group at the terminal end. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadec-10-enal can be synthesized through several methods. One common approach involves the condensation of undec-10-enal with hex-1-yne, followed by deoxygenation of the resulting heptadec-1-en-12-yn-11-ol via the corresponding tosylate to heptadec-1-en-12-yne. The final step involves selective oxonolysis of heptadec-1-en-12-yne .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The specific methods and conditions may vary depending on the desired purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Heptadec-10-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The double bond in the carbon chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Heptadec-10-enoic acid.
Reduction: Heptadec-10-enol.
Substitution: Various halogenated derivatives depending on the reagent used.
Applications De Recherche Scientifique
Heptadec-10-enal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of lipid metabolism and enzymatic reactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is utilized in the production of bio-based materials, including biodegradable polymers and surfactants
Mécanisme D'action
The mechanism of action of heptadec-10-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their structure and function. Additionally, the double bond in its carbon chain allows it to participate in various addition reactions, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Heptadec-10-enal can be compared with other similar compounds, such as:
10-heptadecenoic acid: This compound has a similar carbon chain length and double bond position but differs in having a carboxylic acid group instead of an aldehyde group.
cis-10-heptadecenoic acid: This is the cis-isomer of 10-heptadecenoic acid and shares similar structural features.
trans-10-heptadecenoic acid: This is the trans-isomer of 10-heptadecenoic acid and also shares similar structural features.
The uniqueness of this compound lies in its aldehyde functional group, which imparts distinct reactivity and applications compared to its carboxylic acid counterparts.
Propriétés
Numéro CAS |
191421-91-7 |
|---|---|
Formule moléculaire |
C17H32O |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
heptadec-10-enal |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h7-8,17H,2-6,9-16H2,1H3 |
Clé InChI |
XHDITURHSVHLRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)

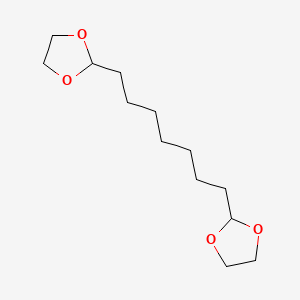
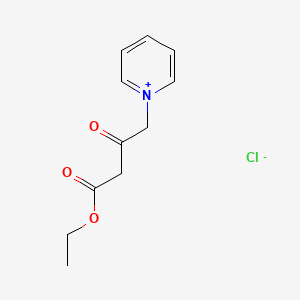
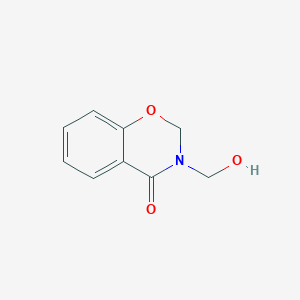

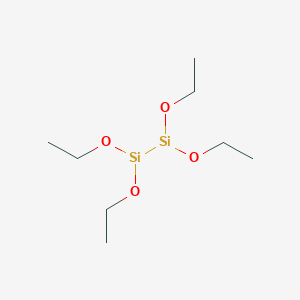
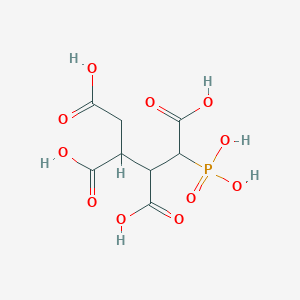
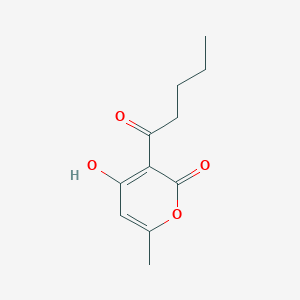
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)

